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Compound of Interest

Compound Name:

3-bromo-N,N-

dimethyladamantane-1-

carboxamide

CAS No.: 924844-14-4

Cat. No.: B2792339

Get Quote

Executive Summary: The Lipophilic Anchor in
Modern Medicinal Chemistry
The adamantane scaffold—a diamondoid cage structure—has evolved from a simple viral M2

channel blocker (Amantadine) into a privileged pharmacophore for metabolic, neurological, and

immunological targets. The Adamantane Carboxamide motif, specifically, represents a critical

structural evolution. By coupling the bulky, lipophilic adamantane cage with a rigid carboxamide

linker, medicinal chemists can precisely orient "head groups" into hydrophobic pockets while

establishing essential hydrogen-bonding networks.

This guide objectively compares the bioactivity of adamantane carboxamide analogs against

alternative scaffolds (acetamides, bioisosteres) across three primary therapeutic axes: 11β-

HSD1 inhibition (Metabolic Syndrome), P2X7 antagonism (Inflammation), and CB2 agonism

(Pain/Immunity).
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Part 1: Metabolic Disease (Target: 11β-HSD1)[1][2][3]
[4]
Mechanistic Context
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inert cortisone to active

cortisol.[1][2][3] Excess cortisol in adipose tissue drives insulin resistance and obesity. The goal

is to inhibit 11β-HSD1 selectively without affecting the renal 11β-HSD2 isozyme (which

regulates blood pressure).

Comparative Analysis: Carboxamides vs. Acetamides &
Bioisosteres
The adamantane carboxamide linker provides a distinct SAR profile compared to the flexible

acetamide or the polar 2-oxaadamantane variants.

Analog Class
Structural
Feature

h11β-HSD1
IC50 (nM)

Selectivity (vs
HSD2)

Metabolic
Stability

Adamantane-1-

carboxamide

Rigid amide

linker directly

attached to

bridgehead

10 - 100 >100-fold High

Adamantane-1-

acetamide

Flexible

methylene

spacer (-CH2-

CONH-)

200 - 300 Moderate Moderate

2-

Oxaadamantane

Oxygen inserted

into cage

skeleton

>1000 (Inactive) N/A Low

C-2 Substituted

Adamantane

Amide at

secondary

carbon

< 10 >500-fold High
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Key Insight: The direct attachment of the carboxamide to the adamantane cage (C-1 or C-2

position) is critical for potency. Inserting a methylene spacer (acetamide) increases rotational

freedom, often resulting in an entropic penalty upon binding. Furthermore, the lipophilicity of

the adamantane cage is non-negotiable; introducing polarity (2-oxaadamantane) destroys

binding affinity, confirming the target pocket is strictly hydrophobic.

Experimental Protocol: 11β-HSD1 Scintillation Proximity
Assay (SPA)
This protocol is designed to be self-validating through the use of specific negative controls

(glycyrrhetinic acid) and signal-to-noise checks.

Reagents:

Microsomes expressing human 11β-HSD1 (HEK-293 derived).[4]

Substrate: [3H]-Cortisone.

Cofactor: NADPH (1 mM).

SPA Beads: Yttrium silicate (YSi) anti-mouse IgG.

Workflow:

Enzyme Preparation: Dilute microsomes in Assay Buffer (50 mM HEPES, pH 7.4, 100 mM

KCl, 5 mM NaCl).

Compound Incubation: Add 10 µL of test compound (Adamantane Carboxamide analog) in

DMSO. Control: Add 10 µL DMSO (Max Signal) or 10 µL Glycyrrhetinic acid (10 µM, Min

Signal).

Reaction Initiation: Add 20 µL of [3H]-Cortisone (200 nM final) and NADPH.

Incubation: Incubate at 37°C for 60 minutes.

Termination: Add 50 µL of SPA bead suspension containing 18β-glycyrrhetinic acid (to stop

reaction) and anti-cortisol antibody.
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Readout: Count on a TopCount NXT. The antibody binds only the generated [3H]-Cortisol,

bringing it close to the scintillant bead.

Part 2: Inflammation & CNS (Target: P2X7 Receptor)
Mechanistic Context
The P2X7 receptor functions as an ATP-gated cation channel. Its activation triggers the NLRP3

inflammasome, releasing IL-1β. P2X7 antagonists are sought for neuropathic pain and

depression.[5]

Comparative Analysis: Adamantane Benzamides vs.
Heteroaromatic Bioisosteres
Early adamantane benzamides showed potency but poor metabolic stability (rapid

hydroxylation of the adamantane cage).

Analog Structure
P2X7 Antagonism
(IC50)

t1/2 (Human
Microsomes)

BBB Permeability

Adamantane

Benzamide (Lead)
12 nM < 15 min High

Heteroaromatic

Bioisostere
> 500 nM > 60 min Moderate

Trifluorinated

Adamantane
15 nM > 120 min High

Key Insight: Replacing the phenyl ring with heteroaromatics improves stability but kills potency.

The solution lies in fluorination of the adamantane cage. Adding fluorine atoms to the

bridgehead positions blocks metabolic hot-spots (preventing hydroxylation) without altering the

steric bulk required to block the P2X7 pore.

Experimental Protocol: FLIPR Calcium Influx Assay
Validates antagonist activity by measuring the blockade of ATP-induced calcium entry.
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Cell Seeding: Plate HEK-293 cells stably expressing human P2X7 in 384-well black plates

(15,000 cells/well). Incubate overnight.

Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye for 45

minutes at 37°C.

Compound Pre-treatment: Add test compounds (Adamantane analogs) and incubate for 30

minutes.

Validation: Use AZD9056 (1 µM) as a reference antagonist.

Agonist Challenge: Inject BzATP (P2X7 specific agonist, EC80 concentration) via the FLIPR

on-board pipettor.

Measurement: Monitor fluorescence (Ex 488 nm / Em 540 nm) for 180 seconds.

Data Analysis: Calculate IC50 based on the reduction of the Area Under the Curve (AUC)

relative to DMSO control.

Part 3: Pain & Immunity (Target: CB2 Receptor)
Mechanistic Context
Cannabinoid Receptor 2 (CB2) is peripherally restricted (immune cells), offering pain relief

without the psychoactive effects of CB1 (CNS).

Comparative Analysis: Adamantane vs. Indazole
Carboxamides
Adamantane carboxamides compete with "Spice"-like synthetic cannabinoids (Indazoles).
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Analog Class CB2 Ki (nM) CB1 Ki (nM)
Selectivity Index
(CB1/CB2)

Adamantane-1-

carboxamide
2.1 > 1000 > 450

Indazole Carboxamide

(e.g., AB-FUBINACA)
0.8 1.2 ~1.5 (Non-selective)

Quinolone

Carboxamide
5.5 800 ~145

Key Insight: While Indazole carboxamides are slightly more potent, they lack selectivity,

causing psychotropic side effects (CB1 activation). The adamantane moiety is too bulky for the

orthosteric site of CB1 but fits perfectly into the CB2 pocket, acting as a "selectivity filter."

Part 4: Visualizations
Diagram 1: 11β-HSD1 Signaling & Inhibition Pathway
This diagram illustrates the physiological role of 11β-HSD1 in converting cortisone to cortisol

and how adamantane inhibitors intervene to prevent metabolic syndrome phenotypes.
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Caption: Mechanism of Action: Adamantane carboxamides block the NADPH-dependent

reduction of cortisone, preventing GR activation and downstream metabolic dysregulation.
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Diagram 2: SAR Decision Tree for Adamantane
Optimization
This workflow guides the chemist through the optimization process based on the specific

therapeutic target.
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Caption: Structural Optimization Logic: Tailoring the adamantane core and linker length to

achieve specificity and stability for distinct biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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